1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide
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Description
Synthesis Analysis
In the first paper, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, which share the chloro-substituted phenyl group and pyrrolidine core with our compound of interest. These derivatives were obtained by introducing various substituents on the benzene ring and coupling with different heterocyclic moieties . Although the exact synthesis of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide" is not described, similar synthetic strategies could potentially be applied, such as sulfonylation reactions and amide bond formation.
Molecular Structure Analysis
The structure of one of the synthesized compounds in the first paper was confirmed using X-ray diffraction analysis . This technique could also be employed to determine the molecular structure of "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide," ensuring the correct spatial arrangement of atoms and confirming the presence of key functional groups such as the sulfonyl and carboxamide moieties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The antioxidant activity of the compounds in the first paper was assessed using the DPPH radical scavenging method and reducing power assay . These methods could also be applied to "1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide" to evaluate its potential as an antioxidant. The physical properties such as solubility, melting point, and stability could be inferred from similar compounds, but specific experiments would be required to determine these properties accurately for the compound .
Scientific Research Applications
Molecular Structure and Conformation
- Structure and Conformation Analysis: The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide may have structural and conformational significance similar to its analogs. For instance, a study explored the crystal structure and molecular conformation of a solvated compound (C12H14O5N2S.H2O), revealing its crystalline nature and planar conformation linked via a sulfonyl group. This study might indicate the potential for similar compounds to possess unique conformational and structural characteristics, which can be crucial in their application in scientific research, particularly in understanding molecular interactions and stability (Banerjee et al., 2002).
Synthesis and Reactivity
Synthesis and Antimicrobial Activities
Although not directly related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide, the synthesis and antimicrobial activities of closely related compounds have been investigated. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide and its antimicrobial properties against various organisms were studied, indicating the potential for similar compounds to be synthesized and evaluated for their biological activities (Ovonramwen, Owolabi, & Falodun, 2021).
Synthesis of Novel Derivatives
The synthesis of novel benzodifuranyl and other derivatives has been reported. These compounds were evaluated as cyclooxygenase inhibitors and demonstrated significant analgesic and anti-inflammatory activities. This suggests that the compound could also be modified to produce derivatives with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Applications in Materials Science
- Polyamide Synthesis: Studies on the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties reveal the potential application of similar compounds in material science. These polyamides demonstrate desirable physical properties, such as solubility in organic solvents, high thermal stability, and excellent mechanical strength, indicating the potential of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide in the field of advanced materials (Liu et al., 2013).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S3/c1-25-10-4-5-11-13(9-10)26-17(19-11)20-16(22)12-3-2-8-21(12)28(23,24)15-7-6-14(18)27-15/h4-7,9,12H,2-3,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWQMAAMEBNLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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